![molecular formula C17H20ClN3O6 B6348988 4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-44-9](/img/structure/B6348988.png)
4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C17H20ClN3O6 and its molecular weight is 397.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.1040631 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a synthetic organic compound, features a complex spirocyclic structure that combines several functional groups. This unique architecture suggests potential biological activities, particularly in medicinal chemistry and biochemical research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 397.81 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The biological activity of this compound is likely mediated through interactions with specific biological targets, including enzymes and receptors. The presence of the nitro and chloro groups may enhance its reactivity and binding affinity to these targets.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds containing diazaspiro structures have shown promise in inhibiting tumor growth by interfering with cellular processes.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Studies
- Inhibition of L-Cystine Crystallization : A study on related diazaspiro compounds demonstrated their ability to inhibit l-cystine crystallization, which is crucial for preventing kidney stone formation in cystinuria patients. The compound's structure may allow for similar activity due to its spirocyclic nature and functional groups .
- Comparative Biological Effects : Research comparing various chloroethylnitrosoureas indicated that structural modifications can significantly alter biological activity, suggesting that the unique structure of this compound could lead to distinct biological effects .
Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- In Vitro Studies : Preliminary assays indicate that compounds with similar diazaspiro structures can effectively inhibit cell proliferation in cancer cell lines.
- In Vivo Efficacy : Animal models have shown promising results in the prevention of stone formation, with significant reductions in crystallization rates when treated with related compounds .
Properties
IUPAC Name |
4-(4-chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O6/c1-2-19-7-5-17(6-8-19)20(14(10-27-17)16(23)24)15(22)11-3-4-12(18)13(9-11)21(25)26/h3-4,9,14H,2,5-8,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHXOAAVKCNTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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